molecular formula C24H28BrN3O4S B2412905 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 422288-39-9

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

Cat. No. B2412905
CAS RN: 422288-39-9
M. Wt: 534.47
InChI Key: VCFDASSDFPSLKE-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been studied for their potential biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide, which is synthesized from 3,4-dimethoxyphenethylamine and hexanoyl chloride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "sodium hydroxide", "6-bromo-4-hydroxyquinazoline", "3,4-dimethoxyphenethylamine", "hexanoyl chloride", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "triethylamine", "acetonitrile", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "1. Dissolve 2-aminobenzoic acid in thionyl chloride and reflux for 4 hours.", "2. Remove excess thionyl chloride under reduced pressure.", "3. Add sodium hydroxide to the residue and stir for 30 minutes.", "4. Extract the product with diethyl ether and dry over magnesium sulfate.", "5. Purify the product by column chromatography using a mixture of acetonitrile and dimethylformamide as the eluent.", "Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide:", "1. Dissolve 3,4-dimethoxyphenethylamine in dry acetonitrile.", "2. Add hexanoyl chloride and triethylamine and stir for 2 hours.", "3. Extract the product with diethyl ether and dry over magnesium sulfate.", "4. Purify the product by column chromatography using a mixture of acetonitrile and dimethylformamide as the eluent.", "Coupling of the two intermediates:", "1. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide in dry dimethylformamide.", "2. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine and stir for 24 hours.", "3. Remove the precipitate by filtration and wash with water.", "4. Purify the product by column chromatography using a mixture of acetonitrile and dimethylformamide as the eluent." ] }

CAS RN

422288-39-9

Product Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

Molecular Formula

C24H28BrN3O4S

Molecular Weight

534.47

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

InChI

InChI=1S/C24H28BrN3O4S/c1-31-20-10-7-16(14-21(20)32-2)11-12-26-22(29)6-4-3-5-13-28-23(30)18-15-17(25)8-9-19(18)27-24(28)33/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,26,29)(H,27,33)

InChI Key

VCFDASSDFPSLKE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)OC

solubility

not available

Origin of Product

United States

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